4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
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Overview
Description
4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and imidazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of p-chlorobenzaldehyde and o-chlorobenzaldehyde with 2-phenyl-2-imidazolin-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(p-Chlorobenzylidene)-2-phenyl-2-imidazolin-5-one: Lacks the o-chlorobenzylidene amino group.
1-((o-Chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one: Lacks the p-chlorobenzylidene group.
Uniqueness
4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to the presence of both p-chlorobenzylidene and o-chlorobenzylidene groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
126245-08-7 |
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Molecular Formula |
C23H15Cl2N3O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15Cl2N3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
InChI Key |
CPUMDMQJZCJGLY-IKCALLGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2/N=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2N=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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